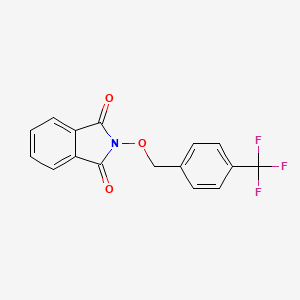

2-((4-(trifluoromethyl)benzyl)oxy)isoindoline-1,3-dione

Übersicht

Beschreibung

2-((4-(trifluoromethyl)benzyl)oxy)isoindoline-1,3-dione is a compound that belongs to the class of isoindole-1,3-dione derivatives. These compounds are known for their diverse biological activities and potential applications in various fields such as pharmaceuticals, agrochemicals, and materials science. The presence of the trifluoromethyl group enhances the compound’s stability and lipophilicity, making it a valuable scaffold for drug development.

Wirkmechanismus

Target of Action

The primary target of the compound 2-[[4-(Trifluoromethyl)phenyl]methoxy]isoindole-1,3-dione is the human dopamine receptor D2 . This receptor plays a crucial role in the dopaminergic system of the brain, which is involved in reward, motivation, and motor control among other functions .

Mode of Action

The compound 2-[[4-(Trifluoromethyl)phenyl]methoxy]isoindole-1,3-dione interacts with the dopamine receptor D2, potentially modulating its activity

Biochemical Pathways

The biochemical pathways affected by 2-[[4-(Trifluoromethyl)phenyl]methoxy]isoindole-1,3-dione are likely related to the dopaminergic system, given its interaction with the dopamine receptor D2 . The downstream effects of this interaction could potentially influence various neurological processes, including those related to reward, motivation, and motor control .

Pharmacokinetics

The compound was tested in silico to predict its affinities and some pharmacokinetic parameters . These properties would have a significant impact on the compound’s bioavailability and overall pharmacological profile.

Result of Action

One of the isoindolines tested in the study was found to revert parkinsonism induced by 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine in a mouse model . This suggests that the compound could potentially have therapeutic effects in conditions related to the dopaminergic system.

Biochemische Analyse

Biochemical Properties

Isoindoline derivatives have been found to interact with various enzymes and proteins . For instance, some isoindoline derivatives have been tested in silico on the human dopamine receptor D2 to predict their affinities and some pharmacokinetic parameters .

Cellular Effects

Some isoindoline derivatives have shown potential in influencing cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known that isoindoline derivatives can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that isoindoline derivatives can have long-term effects on cellular function observed in in vitro or in vivo studies .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-(trifluoromethyl)benzyl)oxy)isoindoline-1,3-dione typically involves the condensation of phthalic anhydride with a primary amine, followed by the introduction of the trifluoromethyl group. One common method involves the reaction of phthalic anhydride with 4-(trifluoromethyl)benzylamine in the presence of a suitable catalyst under reflux conditions. The reaction is usually carried out in a solvent such as toluene or dimethylformamide (DMF) to facilitate the formation of the isoindole-1,3-dione core .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This approach allows for better control over reaction conditions, improved yields, and reduced production costs. The use of green chemistry principles, such as solventless conditions and recyclable catalysts, is also being explored to make the process more environmentally friendly .

Analyse Chemischer Reaktionen

Types of Reactions

2-((4-(trifluoromethyl)benzyl)oxy)isoindoline-1,3-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the isoindole-1,3-dione core to isoindoline derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (amines, thiols) are employed under various conditions.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Isoindoline derivatives.

Substitution: Functionalized aromatic compounds with diverse substituents.

Wissenschaftliche Forschungsanwendungen

2-((4-(trifluoromethyl)benzyl)oxy)isoindoline-1,3-dione has several scientific research applications:

Chemistry: Used as a building block for the synthesis of complex organic molecules.

Biology: Investigated for its potential as an enzyme inhibitor and receptor modulator.

Medicine: Explored for its anticancer, anti-inflammatory, and antiviral properties.

Industry: Utilized in the development of advanced materials, such as polymers and dyes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Phthalimide: A basic isoindole-1,3-dione derivative with similar structural features.

N-Substituted isoindole-1,3-diones: Compounds with various substituents on the nitrogen atom, exhibiting diverse biological activities.

Trifluoromethyl-substituted aromatic compounds: Compounds with the trifluoromethyl group on different aromatic rings, used in drug development and materials science.

Uniqueness

2-((4-(trifluoromethyl)benzyl)oxy)isoindoline-1,3-dione is unique due to the combination of the isoindole-1,3-dione core and the trifluoromethyl group. This combination imparts enhanced stability, lipophilicity, and biological activity, making it a valuable compound for various applications .

Biologische Aktivität

2-((4-(trifluoromethyl)benzyl)oxy)isoindoline-1,3-dione is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by various research findings and case studies.

Chemical Structure and Synthesis

The compound has the following chemical structure:

The synthesis of this compound typically involves several steps, including the reaction of appropriate precursors under controlled conditions. A notable synthesis route yields the compound with a yield of approximately 68% after a reaction time of 16 hours, utilizing various solvents and reagents.

Antiviral Properties

Research indicates that compounds similar to this compound exhibit antiviral activity. For instance, heterocycles containing similar structures have shown efficacy against viruses such as Hepatitis C Virus (HCV), with IC50 values in the low micromolar range (e.g., 0.26 μM for some derivatives) . This suggests that the isoindoline framework may contribute to the inhibition of viral replication.

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies demonstrate that it can inhibit various cancer cell lines. For example, similar isoindoline derivatives have been reported to exhibit IC50 values as low as 4.363 μM against human colon cancer cells (HCT116), indicating significant potency compared to standard chemotherapeutics like doxorubicin .

The proposed mechanisms through which this compound exerts its biological effects include:

- Inhibition of Enzymatic Activity : The compound may act by inhibiting key enzymes involved in viral replication or cancer cell proliferation.

- Interaction with Cellular Pathways : It potentially modulates signaling pathways related to cell survival and apoptosis.

Case Studies

- Antiviral Activity Against HCV : A study on derivatives showed that modifications at specific positions significantly enhanced antiviral activity against HCV NS5B RNA polymerase, highlighting the importance of structural optimization in drug design .

- Cancer Cell Line Testing : In a comparative study, several isoindoline derivatives were tested against various cancer cell lines, revealing that compounds with trifluoromethyl substitutions exhibited enhanced cytotoxicity and selectivity towards tumor cells .

Data Summary

The following table summarizes key biological activities and IC50 values for related compounds:

Eigenschaften

IUPAC Name |

2-[[4-(trifluoromethyl)phenyl]methoxy]isoindole-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10F3NO3/c17-16(18,19)11-7-5-10(6-8-11)9-23-20-14(21)12-3-1-2-4-13(12)15(20)22/h1-8H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZPRPDFZIQXXOR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)OCC3=CC=C(C=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10F3NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.